molecular formula C17H31BrMg B13860187 ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide

((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide

Cat. No.: B13860187
M. Wt: 339.6 g/mol
InChI Key: RDDBBVIIYCADRH-LAGOHNQESA-M
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Description

((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide: is an organometallic compound that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a magnesium atom bonded to a bromide ion and a heptadeca-8,11-dien-1-yl group. This compound is particularly significant in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide typically involves the reaction of heptadeca-8,11-dien-1-yl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium. The general reaction is as follows:

Heptadeca-8,11-dien-1-yl bromide+Mg((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide\text{Heptadeca-8,11-dien-1-yl bromide} + \text{Mg} \rightarrow \text{this compound} Heptadeca-8,11-dien-1-yl bromide+Mg→((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors with continuous monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.

    Substitution Reactions: Can replace halides or other leaving groups in organic molecules.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with this compound.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used as solvents.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products: The major products formed from these reactions depend on the electrophile used. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol.

Scientific Research Applications

Chemistry: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is used in organic synthesis to form complex molecules through carbon-carbon bond formation. It is particularly useful in the synthesis of natural products and pharmaceuticals.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules or to synthesize biologically active compounds

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon and facilitating the reaction.

Comparison with Similar Compounds

  • ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)lithium
  • ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)sodium
  • ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)potassium

Comparison: While ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is similar to its lithium, sodium, and potassium counterparts, it is unique in its reactivity and stability. The magnesium compound is generally more stable and less reactive than the lithium and sodium analogs, making it easier to handle and use in various synthetic applications. The potassium analog, while also reactive, is less commonly used due to its higher reactivity and difficulty in handling.

Properties

Molecular Formula

C17H31BrMg

Molecular Weight

339.6 g/mol

IUPAC Name

magnesium;(6Z,9Z)-heptadeca-6,9-diene;bromide

InChI

InChI=1S/C17H31.BrH.Mg/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;;/h12,14-15,17H,1,3-11,13,16H2,2H3;1H;/q-1;;+2/p-1/b14-12-,17-15-;;

InChI Key

RDDBBVIIYCADRH-LAGOHNQESA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCC[CH2-].[Mg+2].[Br-]

Canonical SMILES

CCCCCC=CCC=CCCCCCC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

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